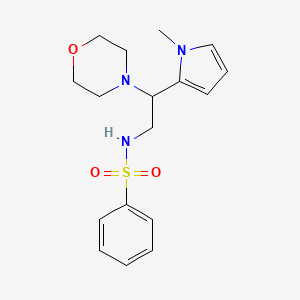

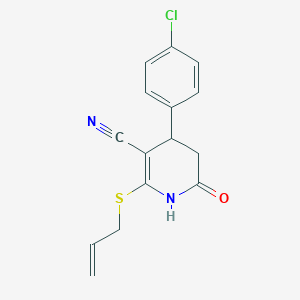

![molecular formula C16H15FO4S B2760588 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1326863-45-9](/img/structure/B2760588.png)

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, also known as EFS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. EFS belongs to the class of sulfones and is a white crystalline solid.

Applications De Recherche Scientifique

Radiolabeling and Probe Construction

- 18F-labeled Vinyl Sulfones : A study by Zhang et al. (2020) focused on the synthesis of 18F-labeled vinyl sulfones, highlighting their potential in chemoselective labeling of bioactive molecules for PET probe construction. These compounds demonstrated the ability to cross the blood-brain barrier and localize in the cerebellum region, suggesting applications in neuroimaging and cell tracking (Zhang et al., 2020).

Analytical Derivatization in Chromatography

- Sulfonate Reagent for Liquid Chromatography : Wu et al. (1997) described a new sulfonate reagent for analytical derivatization in liquid chromatography, useful for sensitive detection and facile removal from organic solvents (Wu et al., 1997).

Carbohydrate Chemistry

- Fsec Protected Glycosyl Donor : In the field of carbohydrate chemistry, Spjut et al. (2010) reported on the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor. This compound showed stability under acidic conditions and was used for protecting hydroxyl groups in carbohydrate synthesis (Spjut et al., 2010).

Antimicrobial Activity

- Novel Schiff Bases Synthesis : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showing significant in vitro antimicrobial activity (Puthran et al., 2019).

Polymer Science for Fuel Cell Applications

- Poly(arylene ether sulfone) Proton Exchange Membranes : Research by Kim et al. (2008) involved synthesizing new sulfonated polymers using sulfonated 4-fluorobenzophenone and other components. These polymers exhibited high proton conductivity, suggesting their potential use in fuel cell applications (Kim et al., 2008).

Synthesis of Multisulfonyl Chlorides

- Functional Aromatic Multisulfonyl Chlorides : Percec et al. (2001) developed a synthetic strategy for functional aromatic multisulfonyl chlorides, providing key building blocks for the preparation of complex organic molecules (Percec et al., 2001).

Fluorescent Molecular Probes

- BODIPY-based Fluorescent Probes : Fang et al. (2019) synthesized a BODIPY-based fluorescent probe, starting from 1-(2-hydroxyphenyl)ethanone, for detecting H2S in biological systems (Fang et al., 2019).

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4S/c1-2-21-13-9-7-12(8-10-13)15(18)11-22(19,20)16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGKDDOEGKIHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)

![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)

![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)